

What is Caffeic acid-13C3 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Caffeic Acid-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Caffeic acid-13C3**, a stable isotope-labeled derivative of caffeic acid. This document details its core properties, primary applications in research, and methodologies for its use, particularly in quantitative bioanalysis.

Core Concepts: Understanding Caffeic Acid-13C3

Caffeic acid-13C3 is an isotopically enriched form of caffeic acid, a naturally occurring phenolic compound found in various plants. In **Caffeic acid-13C3**, three carbon atoms (¹²C) in the propenoic acid side chain are replaced with the stable, heavier isotope, carbon-13 (¹³C). This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight by three atomic mass units. This key feature makes it an ideal internal standard for mass spectrometry-based quantification of natural caffeic acid.

The primary and most critical application of **Caffeic acid-13C3** in research is its use as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In these techniques, a known quantity of **Caffeic acid-13C3** is added to a biological sample (e.g.,



plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because it is chemically identical to the endogenous caffeic acid, it experiences the same extraction losses, ionization suppression or enhancement, and other sources of variability during the analytical workflow. By comparing the known concentration of the labeled standard to the signal of the unlabeled analyte, researchers can accurately and precisely quantify the concentration of caffeic acid in the original sample.

Physicochemical Properties of Caffeic Acid-13C3

The fundamental properties of **Caffeic acid-13C3** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Chemical Formula	C ₆ [¹³ C] ₃ H ₈ O ₄
Molecular Weight	183.14 g/mol
CAS Number	1185245-82-2
Appearance	Yellow Crystalline Solid
Purity	≥95%
Storage Temperature	-20°C

Experimental Protocols: Quantification of Caffeic Acid in Biological Matrices

The following is a representative, detailed methodology for the quantification of caffeic acid in rat plasma using **Caffeic acid-13C3** as an internal standard, based on established LC-MS/MS protocols for similar analyses.

Materials and Reagents

- Caffeic acid standard
- Caffeic acid-13C3 (internal standard)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Rat plasma (or other biological matrix)

Sample Preparation

- Spiking of Internal Standard: To 100 μL of plasma sample, add 10 μL of a Caffeic acid-13C3 working solution (concentration to be optimized based on expected analyte levels).
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates before injection into the LC-MS/MS system.

LC-MS/MS Analysis



- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate caffeic acid from other matrix components.
 For example:
 - o 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - o 5-6 min: 90% B
 - o 6-6.1 min: 90-10% B
 - o 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often preferred for phenolic acids.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Caffeic Acid: m/z 179 → 135
 - Caffeic Acid-13C3: m/z 182 → 138

Quantitative Data from Pharmacokinetic Studies



The following table presents representative pharmacokinetic parameters of caffeic acid in rats following oral administration, derived from studies that would typically employ a stable isotopelabeled internal standard like **Caffeic acid-13C3** for accurate quantification.

Parameter	Value	Unit
Dose	10	mg/kg
Cmax (Maximum Concentration)	1.5 ± 0.3	μg/mL
Tmax (Time to Maximum Concentration)	0.5 ± 0.1	h
AUCo-t (Area Under the Curve)	3.8 ± 0.7	μg·h/mL
t _{1/2} (Half-life)	1.2 ± 0.2	h

Visualizations: Workflows and Pathways Experimental Workflow for Quantification

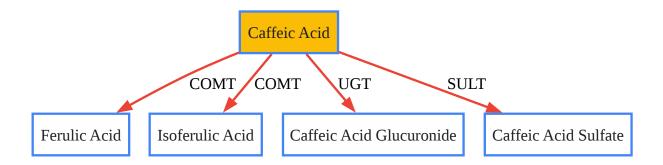


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Caption: Workflow for the quantification of caffeic acid using Caffeic acid-13C3.

Metabolic Pathway of Caffeic Acid





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Caption: Major metabolic pathways of caffeic acid in vivo.

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References

- 1. Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is Caffeic acid-13C3 and its primary use in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140803#what-is-caffeic-acid-13c3-and-its-primary-use-in-research]

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